molecular formula C24H22ClN3O2S B3002069 6-(allylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 332050-57-4

6-(allylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No. B3002069
CAS RN: 332050-57-4
M. Wt: 451.97
InChI Key: QYVVLMXRPDFJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(allylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H22ClN3O2S and its molecular weight is 451.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Brain-Specific Delivery

The compound's dihydropyridine structure has been explored for brain-specific delivery of radiopharmaceuticals. Research indicates that dihydropyridine-coupled radiopharmaceuticals can effectively cross the blood-brain barrier, showing promising brain uptake and brain-to-blood ratios. This property could be crucial for cerebral blood perfusion measurement and potentially for targeted drug delivery within the brain (Tedjamulia et al., 1985).

Antinociceptive and Antidepressant Effects

While not directly related to the specific chemical , the antinociceptive (pain-relieving) and antidepressant effects of related compounds provide insights into the potential neurological applications of dihydropyridine derivatives. A study examining the roles of 5-HT1A and 5-HT1B receptors on the analgesic and antidepressant-like effect of tramadol found that these receptors modulate the effects of such compounds, suggesting the potential of dihydropyridine derivatives in neuropsychiatric treatment (Berrocoso et al., 2006).

Antihypertensive Activity

Dihydropyridine derivatives have been recognized for their antihypertensive properties. Compounds structurally similar to the molecule have shown significant activity in lowering blood pressure, comparable to standard drugs like nifedipine. This highlights the potential of the compound for use in cardiovascular health management (Alam et al., 2010).

Peripheral Benzodiazepine Receptor Interaction

The compound's structural similarity to benzodiazepines suggests its potential interaction with peripheral benzodiazepine receptors. Research on related compounds has demonstrated anti-inflammatory effects through the modulation of these receptors, indicating a possible avenue for the compound's use in inflammation control (Torres et al., 1999).

properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-prop-2-enylsulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-4-13-31-24-17(14-26)22(16-9-5-6-10-18(16)25)21(15(2)27-24)23(29)28-19-11-7-8-12-20(19)30-3/h4-12,22,27H,1,13H2,2-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVVLMXRPDFJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC=C)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.